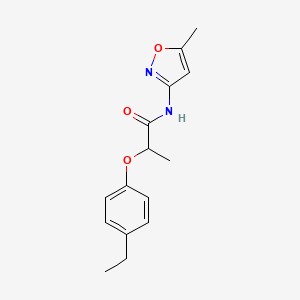
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide, also known as EIPA, is a chemical compound that has been widely used in scientific research for its various applications. EIPA is a potent inhibitor of the Na+/H+ exchanger, which is a membrane protein that plays a crucial role in regulating intracellular pH and cell volume.
作用機序
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide inhibits the Na+/H+ exchanger by binding to the extracellular domain of the protein. This binding prevents the exchange of Na+ and H+ ions across the cell membrane, leading to changes in intracellular pH and cell volume. 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to be a reversible inhibitor of the Na+/H+ exchanger, with a half-maximal inhibitory concentration (IC50) of approximately 10 μM.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to inhibit cell migration and invasion by disrupting the cytoskeleton and reducing the activity of matrix metalloproteinases. In endothelial cells, 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor. In neurons, 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to protect against ischemic injury by reducing intracellular calcium levels and preventing cell death.
実験室実験の利点と制限
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has several advantages for lab experiments, including its high potency and specificity for the Na+/H+ exchanger. It is also relatively easy to synthesize and purify. However, 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has some limitations, including its potential cytotoxicity at higher concentrations and its reversible inhibition of the Na+/H+ exchanger, which can lead to changes in intracellular pH and cell volume that may affect experimental outcomes.
将来の方向性
There are several future directions for research on 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide. One area of interest is the development of more potent and selective inhibitors of the Na+/H+ exchanger that can be used in clinical settings. Another area of interest is the investigation of the role of Na+/H+ exchanger in various diseases, such as cancer, cardiovascular disease, and neurological disorders. Additionally, the use of 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide in combination with other inhibitors or drugs may provide new insights into the complex mechanisms underlying intracellular pH regulation and cell signaling.
合成法
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide can be synthesized by reacting 4-ethylphenol with 5-methylisoxazole-3-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with propionyl chloride to obtain 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide. The purity of the product can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been extensively used in scientific research to study the role of Na+/H+ exchanger in various physiological processes. It has been shown to inhibit the Na+/H+ exchanger in a dose-dependent manner, which can lead to changes in intracellular pH and cell volume. 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been used to investigate the role of Na+/H+ exchanger in cell migration, apoptosis, and proliferation. Additionally, 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been used to study the Na+/H+ exchanger in various cell types, including cancer cells, endothelial cells, and neurons.
特性
IUPAC Name |
2-(4-ethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-12-5-7-13(8-6-12)19-11(3)15(18)16-14-9-10(2)20-17-14/h5-9,11H,4H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYVRYHNCKHUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B6045452.png)
![methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6045458.png)
![7-(2-methoxybenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6045478.png)
![4-[3-(1H-pyrazol-4-yl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6045492.png)
![3-[(1-ethyl-1H-imidazol-5-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6045497.png)
![2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045505.png)

![4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6045512.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6045519.png)
![5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6045520.png)
![3-[amino(4-methyl-1-piperazinyl)methylene]-2,4-pentanedione](/img/structure/B6045523.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6045537.png)
![methyl 5-ethyl-2-{[(isobutylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B6045547.png)
